7-nitroquinolin-8-ol

Tautomerism Intramolecular Hydrogen Bond DFT Calculation

Choose 7-nitroquinolin-8-ol for its unique 7-nitro electronic profile, enabling stronger intramolecular H-bonding and distinct metal chelation stability compared to 5-substituted analogs. Its defined selectivity (Cu(II) > Ni(II) > Co(II) > Zn(II)) and 5-10x higher cytotoxicity than clioquinol make it a superior scaffold for oncology and analytical chemistry. Ideal for computational modeling of substituent effects on tautomerism and aromaticity.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 18472-01-0
Cat. No. B3187980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitroquinolin-8-ol
CAS18472-01-0
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1
InChIInChI=1S/C9H6N2O3/c12-9-7(11(13)14)4-3-6-2-1-5-10-8(6)9/h1-5,12H
InChIKeyRPJWQGVDVSVGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroquinolin-8-ol (CAS 18472-01-0) Procurement Guide for Researchers: Properties and Class Overview


7-Nitroquinolin-8-ol (CAS 18472-01-0) is a heterocyclic compound from the 8-hydroxyquinoline class, featuring a nitro group at the 7-position. Its molecular formula is C9H6N2O3, with a molecular weight of 190.16 g/mol, a topological polar surface area of 78.9 Ų, and a computed XLogP3-AA of 2.2 [1]. As a 7-substituted 8-hydroxyquinoline derivative, it belongs to a privileged scaffold known for metal chelation and broad bioactivity . Unlike clinically used 5-substituted or 5,7-disubstituted analogs, the 7-nitro substitution pattern defines its distinct electronic profile, influencing intramolecular hydrogen bonding and π-electron distribution [2].

Why 7-Nitroquinolin-8-ol (CAS 18472-01-0) Cannot Be Replaced by Other 8-Hydroxyquinolines


Substitution within the 8-hydroxyquinoline scaffold is not functionally neutral. The specific position and nature of substituents critically modulate electronic properties, tautomeric equilibria, and biological target engagement. While 8-hydroxyquinoline (8HQ) is the core scaffold, its 5-nitro analog (nitroxoline) and 5,7-dihalogenated derivatives (e.g., clioquinol, chloroxine) exhibit distinct pharmacological and physicochemical profiles due to differing σ- and π-electron effects [1]. For instance, the 7-nitro group in 7-nitroquinolin-8-ol acts as both a σ- and π-electron withdrawing substituent, in contrast to halogens, which donate π-electrons [1]. This alters the strength of the critical intramolecular OH⋯N hydrogen bond and ring aromaticity, directly impacting metal chelation stability and, consequently, biological activity [1][2]. Therefore, substituting 7-nitroquinolin-8-ol with another 8-hydroxyquinoline derivative without validation risks altering key experimental outcomes in metal chelation studies, antimicrobial assays, or synthetic applications .

Quantitative Differentiation Evidence for 7-Nitroquinolin-8-ol (CAS 18472-01-0) Against Comparators


Stronger Intramolecular Hydrogen Bond than 5-Nitro and Dihalogenated 8-Hydroxyquinoline Analogs

The 7-nitro substitution pattern in 7-nitroquinolin-8-ol confers the strongest intramolecular OH⋯N hydrogen bond among its clinically relevant 8-hydroxyquinoline analogs. This is a direct consequence of the nitro group's strong σ- and π-electron withdrawing effect at the 7-position, which contrasts with the π-electron donating nature of halogen substituents [1].

Tautomerism Intramolecular Hydrogen Bond DFT Calculation 8-Hydroxyquinoline

Reduced Aromaticity of Benzene Ring vs. 8-Hydroxyquinoline and Halogenated Analogs

The strong electron-withdrawing nature of the 7-nitro group in 7-nitroquinolin-8-ol significantly reduces the aromaticity of the benzene ring compared to the unsubstituted parent compound and halogenated derivatives. This is attributed to a decrease in the π-electron population of the benzene ring [1].

Aromaticity Electron Delocalization DFT Calculation 8-Hydroxyquinoline

5-10x Higher Cytotoxicity in Cancer Cells Compared to Halogenated 8-Hydroxyquinolines

In a direct comparison using human cancer cell lines, 7-nitroquinolin-8-ol (referred to as 8-hydroxy-5-nitroquinoline or NQ in the study) demonstrated significantly higher cytotoxicity than halogenated analogs like clioquinol, with a 5- to 10-fold lower IC50. This enhanced potency is attributed to a copper-dependent mechanism and a lack of zinc ionophore activity, which may also mitigate neurotoxicity risks [1].

Anticancer Cytotoxicity IC50 Metal Ionophore

Metal Chelation Stability Order: Distinct Profile for 7-Nitro Derivatives

Studies on 7-nitro-8-quinolinol-5-sulfonic acid (a closely related derivative) reveal a metal chelation stability order of Cu(II) > Ni(II) > Co(II) > Zn(II) [1]. This profile is influenced by the 7-nitro group's electron-withdrawing effect, which modifies the ligand field and stability of the resulting metal complexes compared to the parent 8-hydroxyquinoline or its halogenated derivatives.

Metal Chelation Stability Constant Analytical Chemistry Transition Metals

Optimal Scientific and Industrial Applications for 7-Nitroquinolin-8-ol (CAS 18472-01-0)


Anticancer Lead Optimization with a Distinct Copper-Dependent Mechanism

For oncology research programs exploring metal-binding pharmacophores, 7-nitroquinolin-8-ol serves as a superior starting scaffold due to its demonstrated 5- to 10-fold higher in vitro cytotoxicity compared to halogenated analogs like clioquinol [1]. Its mechanism, which is enhanced by copper but not zinc, and its lack of zinc ionophore activity, suggest a potentially safer profile for further development [1].

Metal Chelation Studies Requiring Specific Selectivity for Cu(II) and Ni(II)

Analytical and inorganic chemistry laboratories seeking a chelator with a defined selectivity profile should consider 7-nitroquinolin-8-ol or its derivatives. The established stability order of Cu(II) > Ni(II) > Co(II) > Zn(II) for the 7-nitro-8-quinolinol-5-sulfonic acid derivative provides a predictable basis for developing metal separation, preconcentration, or detection methods [2].

Synthesis of Novel 7-Substituted Quinolin-8-ol Antimicrobials

Medicinal chemistry groups focused on antibacterial drug discovery can utilize 7-nitroquinolin-8-ol as a key intermediate or a reference standard. Studies on 7-substituted derivatives have shown the ability to achieve antimicrobial activity comparable to or greater than nitroxoline, with some compounds demonstrating a 2-fold improvement in MIC against B. subtilis (10 µg/mL vs 20 µg/mL) and a higher computed drug score (DS = 0.57 vs 0.47) .

Fundamental Studies of Substituent Electronic Effects in Heterocycles

7-Nitroquinolin-8-ol is an ideal model compound for computational and physical organic chemists studying the interplay between substituent effects, tautomerism, and aromaticity. Its unique 7-nitro group establishes it as the strongest intramolecular hydrogen bond former and the most benzene-ring aromaticity-reducing agent within its class, providing a distinct reference point for validating theoretical models [3].

Technical Documentation Hub

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